molecular formula C20H22N2OS B2742452 N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide CAS No. 450350-09-1

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

Cat. No. B2742452
CAS RN: 450350-09-1
M. Wt: 338.47
InChI Key: HNAZSPWUQUKWNW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. It is a member of the thioacetamide family, which is known for its therapeutic properties.

Scientific Research Applications

Crystal Structure and Analgesic Potential

The crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a compound with a similar structural framework, has been determined, revealing that the vanilloid, amide, and dimethylphenyl groups of the compound are nearly perpendicular to one another. This unique conformation in the crystalline state is somewhat different from that of other capsaicinoids, suggesting potential for distinctive biological activity, including analgesic potential (Park et al., 1995).

Synthesis Improvements and Scale-up

Improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, related in structure and functionality, include technical method enhancements for reduction, acetylation, and ethylation. This demonstrates the feasibility of scale-up production, relevant for the synthesis of N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide and its potential applications in scientific research and industrial processes (Gong Fenga, 2007).

Anticonvulsant Activity and Molecular Docking

Research into the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents showcases the potential therapeutic applications of structurally related compounds. The study emphasizes the importance of molecular docking to predict the affinity of compounds to biotargets, which could be applied to N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide for identifying potential neurological or pharmacological applications (Severina et al., 2020).

Polymer Network Formation and Material Applications

A study on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for the preparation of PMMA hybrid networks in air atmosphere illustrates the potential for creating advanced materials. The synthesized compound demonstrates improved thermal stability and robust polymer/filler network formation. This research suggests that N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide could be explored for its utility in material science, particularly in the development of new polymer networks or coatings (Batibay et al., 2020).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-4-22-12-19(16-7-5-6-8-18(16)22)24-13-20(23)21-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAZSPWUQUKWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

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